molecular formula C16H15N3O6S B2905462 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 942006-64-6

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2905462
CAS RN: 942006-64-6
M. Wt: 377.37
InChI Key: PPOBITXHDUZJFC-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Drug Design and Development

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide: has potential applications in drug design due to its structural features. The presence of a 1,3,4-oxadiazol ring is notable for its use in medicinal chemistry, as this moiety is known for its versatility and presence in compounds with a wide range of biological activities .

Neutron Capture Therapy

The compound’s sulfonyl group and potential for boron addition make it a candidate for use in neutron capture therapy (NCT) . NCT is a type of cancer treatment that targets tumors on a cellular level using boronated compounds .

Molecular Probes

Due to the furan moiety, this compound could be used to create molecular probes. Furan derivatives are often used in fluorescence imaging and diagnostics, aiding in the visualization of biological processes .

Anti-Inflammatory Agents

The methoxyphenyl component of the compound suggests potential anti-inflammatory properties. Methoxyphenyl derivatives are commonly investigated for their role in reducing inflammation and related diseases .

Antimicrobial Activity

Compounds containing oxadiazole and furan rings have been studied for their antimicrobial properties. This compound could be explored for its efficacy against various bacterial and fungal pathogens .

Enzyme Inhibition

The unique structure of this compound may allow it to act as an enzyme inhibitor. By binding to the active sites of enzymes, it could regulate or inhibit their activity, which is a valuable trait in treating diseases like cancer or metabolic disorders .

Sensor Development

The electronic properties of the furan and oxadiazole rings make this compound a good candidate for developing sensors. These could be used in detecting environmental pollutants or biological markers .

Material Science

Lastly, the compound’s sulfonyl and furan components could be utilized in material science, particularly in the development of organic semiconductors or as a part of photovoltaic materials .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S/c1-23-11-4-6-12(7-5-11)26(21,22)10-8-14(20)17-16-19-18-15(25-16)13-3-2-9-24-13/h2-7,9H,8,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOBITXHDUZJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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